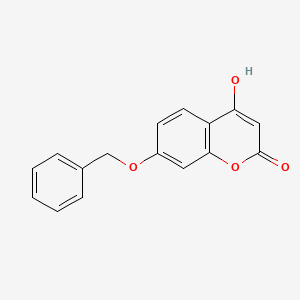

4-Hydroxy-7-benzyloxycoumarin

Cat. No. B562658

Key on ui cas rn:

30992-66-6

M. Wt: 268.268

InChI Key: FTPXRFMTZRSQSX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05726295

Procedure details

4-Benzyloxy-2-hydroxy-acetophenone (20 g, 0.0825 mol), prepared in accordance with Example 4, was dissolved in 150 mL of toluene. To this solution was added diethyl carbonate (25.3 g, 0.21 mol) and the entire contents taken in a beaker was heated while stirring to dissolve the starting material. This solution was then taken in an addition funnel and was added at a rate of 7-8 mL/min (addition time=1.5 hrs) to a suspension of sodium hydride (4.3 g, 10.1 mol) in toluene (100 mL) taken in a 500 mL 4-neck flask equipped with a mechanical stirrer, a distillation apparatus (double jacketed-splitter heads) with a condenser, a thermocouple, and a thermometer to read the temperature of the distillate under N2 atmosphere. The reaction flask was heated to 110°-115° C. with a heating mantle during the addition. Ethanol produced during this reaction is removed as an azeotrope with toluene. Additional toluene was added through the addition funnel to have enough of toluene in the reaction flask. The reaction mixture was refluxed for ~5 hrs to complete the reaction. The contents of the reaction flask were transferred to a separatory funnel and 400 mL of distilled water was added to separate into two phases. The aqueous layer was acidified to pH 2.0 with 1:1 dil. HCl and filtered under vacuum. The crude product was recrystallized from hot methanol; yield 84%.

[Compound]

Name

4-Benzyloxy-2-hydroxy-acetophenone

Quantity

20 g

Type

reactant

Reaction Step One

Yield

84%

Identifiers

|

REACTION_CXSMILES

|

[C:1](=[O:8])([O:5][CH2:6][CH3:7])OCC.[H-].[Na+].[CH2:11]([OH:13])[CH3:12].[OH2:14].[C:15]1([CH3:21])[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:21]([O:13][C:11]1[CH:7]=[C:6]2[C:15]([C:16]([OH:14])=[CH:17][C:1](=[O:8])[O:5]2)=[CH:20][CH:12]=1)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

4-Benzyloxy-2-hydroxy-acetophenone

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

25.3 g

|

|

Type

|

reactant

|

|

Smiles

|

C(OCC)(OCC)=O

|

Step Three

|

Name

|

|

|

Quantity

|

4.3 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Five

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve the starting material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solution was then taken in an addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a distillation apparatus (double jacketed-splitter heads) with a condenser, a thermocouple, and a thermometer to read

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction flask was heated to 110°-115° C. with a heating mantle during the addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed as an azeotrope with toluene

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Additional toluene was added through the addition funnel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was refluxed for ~5 hrs

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The contents of the reaction flask were transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to separate into two phases

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered under vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was recrystallized from hot methanol

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C1=CC=CC=C1)OC1=CC=C2C(=CC(OC2=C1)=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 84% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |